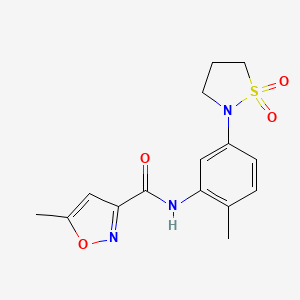

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-5-methylisoxazole-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-5-methylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C15H17N3O4S and its molecular weight is 335.38. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, controlling the transition from G1 phase to S phase and ensuring DNA replication.

Mode of Action

It is likely that it binds to the active site of the kinase, inhibiting its activity and thus disrupting the cell cycle progression .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle regulation pathway . By preventing the transition from G1 to S phase, DNA replication is halted, leading to cell cycle arrest . The downstream effects of this include a halt in cell proliferation, which could potentially be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer.

Pharmacokinetics

Information about its absorption, distribution, metabolism, and excretion (ADME) is currently unavailable . These properties are crucial in determining the compound’s bioavailability, or the proportion of the drug that enters circulation and can have an active effect.

Result of Action

The result of the compound’s action is a disruption in the cell cycle, specifically at the transition from G1 to S phase. This leads to a halt in cell proliferation . On a molecular level, this is achieved through the inhibition of CDK2 activity. On a cellular level, this could lead to cell cycle arrest, and potentially cell death, depending on the specific cellular context.

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. These could include the pH and temperature of the environment, the presence of other molecules or drugs, and specific characteristics of the target cells (such as membrane permeability and metabolic activity). Specific information about how these factors affect this particular compound is currently unavailable .

Biologische Aktivität

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-5-methylisoxazole-3-carboxamide is a synthetic compound characterized by its complex structure, which includes a dioxidoisothiazolidine moiety and an isoxazole ring. Despite its intricate design, there is a notable lack of published research specifically detailing its biological activity and mechanisms of action. This article aims to consolidate the available information and suggest potential avenues for future research.

Chemical Structure and Properties

The molecular formula of this compound is C14H16N4O3S, with a molecular weight of approximately 320.37 g/mol. The structural components include:

- Dioxidoisothiazolidine : A five-membered ring containing sulfur and nitrogen, known for its biological activity.

- Isoxazole : A heterocyclic compound that can exhibit diverse biological properties.

Antitumor Activity

Research on structurally similar compounds suggests potential antitumor activities. For instance, compounds with isoxazole rings have shown promise in inhibiting cancer cell proliferation in various studies.

| Compound | Cell Line Tested | IC50 (μM) | Reference |

|---|---|---|---|

| Compound A | A549 (Lung) | 2.12 ± 0.21 | |

| Compound B | HCC827 (Lung) | 5.13 ± 0.97 | |

| This compound | TBD | TBD | TBD |

The specific IC50 values for our compound remain to be determined through experimental assays.

The mechanism of action for this compound has not been explicitly defined in the literature. However, based on the presence of functional groups such as the dioxidoisothiazolidine and isoxazole moieties, it could interact with various biological targets including:

- Enzymes : Potential inhibition or modulation of enzyme activity.

- Receptors : Possible binding to cellular receptors involved in signaling pathways.

Further studies using techniques like surface plasmon resonance or isothermal titration calorimetry could elucidate binding affinities and kinetics.

Case Studies and Related Research

While direct case studies involving this specific compound are lacking, several related compounds have been investigated for their biological effects:

- Antibacterial Activity : Compounds similar in structure have demonstrated antibacterial properties against strains such as E. coli and S. aureus.

- Cytotoxicity : Research indicates that many derivatives can affect both cancerous and normal cell lines, necessitating careful evaluation of their therapeutic indices.

Future Directions

Given the current gap in research regarding this compound, future studies should focus on:

- Synthesis and Characterization : Detailed synthesis protocols to produce the compound reliably.

- Biological Testing : Comprehensive in vitro assays to evaluate cytotoxicity, antitumor activity, and potential mechanisms of action.

- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure influence biological activity.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block for Synthesis : This compound serves as a key intermediate in the synthesis of more complex organic molecules. It can be utilized in the development of novel pharmaceuticals and agrochemicals.

- Reagent in Chemical Reactions : It participates in various chemical reactions such as oxidation, reduction, and substitution, which are essential for creating derivatives with tailored properties.

Biology

- Antimicrobial Activity : Research has indicated that this compound exhibits significant antimicrobial properties against various pathogens. Its unique structure allows it to interact with biological membranes effectively.

- Anticancer Potential : Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells. For example, a study reported IC50 values ranging from 2.55 to 4.50 µM against A549 (lung cancer) and MCF-7 (breast cancer) cell lines, indicating strong cytotoxicity compared to standard treatments like 5-fluorouracil (IC50 = 6.08 µM) .

Medicine

- Therapeutic Agent Development : Ongoing research aims to explore its potential as a therapeutic agent for various diseases, particularly in oncology and infectious diseases. The mechanism of action involves the inhibition of critical cellular pathways associated with disease progression.

Industry

- Material Science : The compound is investigated for its applications in developing new materials due to its unique chemical properties.

- Pharmaceutical Intermediate : It plays a crucial role in the production of pharmaceuticals, enhancing efficiency in drug formulation processes.

Anticancer Activity

A case study evaluated the cytotoxic effects of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-5-methylisoxazole-3-carboxamide on human cancer cell lines using the MTT assay. The results indicated significant cytotoxicity with a proposed mechanism involving disruption of redox balance through interaction with thiol-containing proteins.

| Cell Line | IC50 (µM) | Comparison |

|---|---|---|

| A549 | 2.55 | Stronger than 5-fluorouracil (IC50 = 6.08 µM) |

| MCF-7 | 4.50 | Stronger than standard treatments |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies emphasize the importance of specific functional groups in enhancing biological activity:

| Compound Feature | Effect on Activity |

|---|---|

| Dioxidoisothiazolidine moiety | Essential for cytotoxicity |

| Methoxy groups | Increase lipophilicity and receptor affinity |

| Carboxamide linkage | Facilitates interaction with target proteins |

Pharmacokinetics

Preliminary pharmacokinetic studies suggest moderate bioavailability due to its lipophilic nature, making it a candidate for further development in drug formulation.

Eigenschaften

IUPAC Name |

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-5-methyl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O4S/c1-10-4-5-12(18-6-3-7-23(18,20)21)9-13(10)16-15(19)14-8-11(2)22-17-14/h4-5,8-9H,3,6-7H2,1-2H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTAPPVXGHVYLEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=NOC(=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.